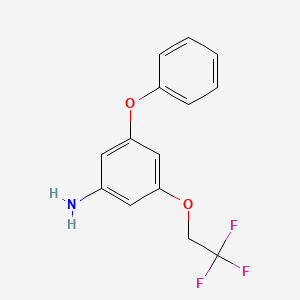

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline

Description

Overview of Anilines in Chemical Research

Anilines, or benzenamines, are a class of organic compounds consisting of an amino group attached to a phenyl group. geeksforgeeks.org They are of paramount importance in the chemical industry and serve as versatile precursors for a vast array of products. atamanchemicals.com The reactivity of the amino group and the aromatic ring allows for extensive chemical modifications, such as electrophilic substitution on the ring and various reactions at the nitrogen atom. wikipedia.org

Historically and currently, anilines are fundamental starting materials in the synthesis of:

Pharmaceuticals: Many drug molecules incorporate the aniline (B41778) scaffold. An illustrative example is the synthesis of paracetamol from an aniline derivative. atamanchemicals.comwikipedia.org

Dyes and Pigments: The dye industry was built upon aniline, with its primary use being a precursor to indigo, the dye used for blue jeans. atamanchemicals.comwikipedia.org

Polymers: Aniline is a key monomer in the production of polymers like polyurethanes and is also used to produce methylene (B1212753) dianiline, a precursor to diisocyanates. wikipedia.orgquora.com

Agrochemicals: The aniline structure is present in numerous herbicides and fungicides. atamanchemicals.comquora.com

Rubber Processing Chemicals: Aniline derivatives are used as antioxidants and vulcanization accelerators in the manufacturing of rubber products. atamanchemicals.comresearchgate.net

The broad utility of anilines makes any novel, functionalized derivative a subject of interest for synthetic chemists exploring new molecular architectures. researchgate.net

Significance of Trifluoroethoxy and Phenoxy Moieties in Organic Chemistry

The properties of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline are significantly influenced by its two key substituents. The strategic inclusion of fluorinated groups and phenoxy ethers is a common tactic in modern medicinal and materials chemistry.

The trifluoroethoxy group (-OCH₂CF₃) , a derivative of the trifluoromethyl group, is particularly valued in drug design. mdpi.com Its presence in a molecule can confer several advantageous properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation by enzymes in the body, which can prolong a drug's half-life. mdpi.com

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. mdpi.com

Modulation of Electronic Properties: The trifluoroethoxy group is strongly electron-withdrawing, which can alter the reactivity and binding interactions of the parent molecule. mdpi.com

The phenoxy moiety (-OC₆H₅) is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them recurring features in a wide range of therapeutic agents. nih.govbohrium.com The phenoxy group can:

Participate in π-π Interactions: The aromatic ring of the phenoxy group can engage in π-π stacking interactions with biological targets like proteins and enzymes, contributing to binding affinity. nih.govencyclopedia.pub

Form Hydrogen Bonds: The ether oxygen atom can act as a hydrogen bond acceptor, another crucial interaction for molecular recognition at a receptor site. nih.govencyclopedia.pub

Provide Structural Rigidity and Conformation: It adds a degree of rigidity to a molecule, which can be important for locking it into the correct conformation for optimal biological activity. bohrium.com

Rationale for Academic Investigation of this compound

The academic and industrial interest in this compound stems from its potential as a specialized chemical intermediate. The molecule is not typically an end-product but rather a sophisticated building block for creating novel, high-performance compounds.

The rationale for its investigation is built on the convergence of the properties of its constituent parts:

Versatile Aniline Core: It possesses the reactive aniline backbone, which is a well-established anchor for a wide range of synthetic transformations. geeksforgeeks.org

Pharmacokinetically Favorable Groups: It incorporates both the trifluoroethoxy and phenoxy moieties, which are known to enhance drug-like properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov

Therefore, researchers would synthesize and study this compound with the goal of using it in multi-step syntheses. A related compound, 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline, is noted as a building block for more complex molecules, serving as an intermediate in the creation of novel drug candidates and specialty chemicals. ontosight.ai By analogy, this compound is investigated for its potential to be a key precursor in the development of new pharmaceuticals, agrochemicals, or advanced materials where a combination of biological activity and enhanced stability is desired.

Table 2: Summary of Functional Group Contributions

| Functional Group | Key Role in Chemistry | Common Applications |

|---|---|---|

| Aniline | Versatile chemical precursor, reactive aromatic amine geeksforgeeks.orgresearchgate.net | Pharmaceuticals, Dyes, Polymers, Agrochemicals atamanchemicals.comwikipedia.org |

| Trifluoroethoxy | Enhances metabolic stability and lipophilicity; electron-withdrawing mdpi.com | Drug design, Agrochemicals, Materials Science rsc.org |

| Phenoxy | "Privileged scaffold," facilitates molecular interactions (π-π, H-bonding) nih.govencyclopedia.pub | Medicinal Chemistry (neurological, anticancer, antimicrobial agents) mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c15-14(16,17)9-19-12-6-10(18)7-13(8-12)20-11-4-2-1-3-5-11/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQUKCWWEZTBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenoxy 5 2,2,2 Trifluoroethoxy Aniline and Analogues

Retrosynthetic Analysis and Key Intermediate Precursors

A retrosynthetic approach to 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline involves disconnecting the molecule at its key functional groups: the aniline (B41778) nitrogen and the two ether oxygen atoms. This deconstruction points to several critical precursors whose syntheses are foundational to building the final molecule. The primary precursors are aromatic compounds substituted with a 2,2,2-trifluoroethoxy group, a phenoxy group, and a functional group that can be converted into an aniline, typically a nitro group.

The introduction of the 2,2,2-trifluoroethoxy group onto an aromatic ring is a crucial step. This can be accomplished through several methods, often involving the reaction of a phenol with a trifluoroethylating agent or the coupling of a haloaromatic compound with 2,2,2-trifluoroethanol.

One modern approach utilizes the reagent PhenoFluor for the direct coupling of phenols with 2,2,2-trifluoroethanol. nih.gov This reaction can proceed at room temperature, although higher yields are often obtained at elevated temperatures (e.g., 80 °C). nih.gov The reaction is notable for its broad substrate scope and tolerance of various functional groups. nih.gov

Another established method is the copper-catalyzed reaction of a halobenzoic acid or a similar haloaromatic compound with 2,2,2-trifluoroethanol in the presence of a strong base. google.com This process typically involves the in situ formation of sodium 2,2,2-trifluoroethoxide from sodium hydride and 2,2,2-trifluoroethanol, which then displaces the halogen on the aromatic ring. google.com Copper(I) iodide or bromide are common catalysts for this transformation. google.com

| Method | Reagents | Catalyst/Conditions | Notes |

| PhenoFluor Coupling | Phenol, 2,2,2-Trifluoroethanol, PhenoFluor | 23°C to 80°C | Tolerates a wide range of functional groups. nih.gov |

| Copper-Catalyzed Etherification | Haloaromatic, 2,2,2-Trifluoroethanol, Strong Base (e.g., NaH) | CuI or CuBr, Aprotic Solvent (e.g., DMF) | Forms sodium 2,2,2-trifluoroethoxide in situ. google.com |

| Williamson Ether Synthesis | Phenol, 2,2,2-Trifluoroethyl Halide/Sulfonate | Base (e.g., K2CO3) | A classic method for ether formation. |

The formation of the phenoxy group involves the creation of a diaryl ether. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classical method that involves the coupling of a phenol with an aryl halide using a copper catalyst at high temperatures. More recent developments in Ullmann-type couplings utilize ligands such as N,N-dimethylglycine to allow the reaction to proceed under milder conditions.

Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions have also emerged as a powerful tool for diaryl ether synthesis. These reactions couple aryl halides or triflates with phenols and are known for their high efficiency and functional group tolerance.

A crossover condensation reaction can also be employed, for example, by reacting a substituted phenol with a dihalophthalonitrile in the presence of a base like potassium carbonate in a solvent such as DMF. mdpi.com

| Method | Reactants | Catalyst/Conditions | Notes |

| Ullmann Condensation | Phenol, Aryl Halide | Copper Catalyst, Base, High Temperature | A traditional method for diaryl ether synthesis. |

| Buchwald-Hartwig Coupling | Phenol, Aryl Halide/Triflate | Palladium Catalyst, Ligand, Base | Offers milder reaction conditions and broader scope. |

| Nucleophilic Aromatic Substitution | Phenol, Activated Aryl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | Effective when the aryl halide is activated by electron-withdrawing groups. mdpi.com |

The aniline functional group is typically introduced in the final step of the synthesis by reducing a precursor containing a nitro group. The nitro group acts as a stable placeholder and a powerful electron-withdrawing group that can facilitate earlier nucleophilic substitution reactions.

The reduction of an aromatic nitro compound is the most common and reliable method for preparing anilines. A variety of reducing agents can be used for this purpose, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. This method is clean and often provides high yields.

Metal-Acid Systems: Classic methods include the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

An alternative, though less common for this specific substitution pattern, is the Hofmann rearrangement, where a primary amide is treated with an oxidizing agent like bromine in a basic solution to yield an amine with one fewer carbon atom. researchgate.net

| Method | Precursor | Reagents | Notes |

| Catalytic Hydrogenation | Nitroaromatic | H2, Pd/C (or PtO2, Raney Ni) | Generally clean, high-yielding, and avoids harsh acidic conditions. |

| Metal-Acid Reduction | Nitroaromatic | Fe/HCl, Sn/HCl, or Zn/CH3COOH | A robust and cost-effective classical method. |

| Hofmann Rearrangement | Benzamide | Br2, NaOH | Involves the loss of a carbon atom; less direct for this target. researchgate.net |

Direct Synthetic Pathways to this compound

Constructing the target molecule involves the strategic assembly of the precursor functionalities onto a single benzene (B151609) ring. A common strategy would start with a 1,3,5-trisubstituted benzene derivative, such as 3,5-dinitrophenol or 3,5-dibromonitrobenzene, and proceed with sequential substitution reactions.

The two distinct ether linkages in the target molecule can be formed sequentially. The order of these reactions is critical to avoid side reactions and to manage the electronic properties of the intermediates.

Pathway A: Starting from a Dihalogenated Precursor A plausible route begins with 1,3-dibromo-5-nitrobenzene.

First Etherification: A nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type reaction with sodium 2,2,2-trifluoroethoxide could selectively displace one of the bromine atoms. The choice of reaction conditions is key to achieving mono-substitution.

Second Etherification: The resulting 1-bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene intermediate would then undergo a second etherification, likely a palladium-catalyzed Buchwald-Hartwig coupling or a copper-catalyzed reaction with phenol, to form the phenoxy bond. organic-chemistry.org This step yields the key intermediate, 1-nitro-3-phenoxy-5-(2,2,2-trifluoroethoxy)benzene.

Pathway B: Starting from a Dihydroxy Precursor Alternatively, one could start from 3,5-dinitrophenol or a related dihydroxy-nitrobenzene.

First Etherification: A Williamson ether synthesis could be performed to introduce one of the ether groups. For instance, reacting the diol with one equivalent of a 2,2,2-trifluoroethylating agent like 2,2,2-trifluoroethyl triflate in the presence of a base.

Second Etherification: The second hydroxyl group could then be converted to the phenoxy ether, for example, through a Mitsunobu reaction or by conversion to a leaving group followed by substitution with phenoxide.

The final step in the synthesis, regardless of the pathway for ether formation, is the construction of the aniline moiety. This is almost universally accomplished by the reduction of the nitro group on the 1-nitro-3-phenoxy-5-(2,2,2-trifluoroethoxy)benzene intermediate.

Catalytic hydrogenation using H2 gas and a palladium-on-carbon catalyst is a preferred method as it is highly efficient and proceeds under neutral conditions, which helps to preserve the sensitive ether linkages in the molecule. This reaction cleanly reduces the nitro group to an amine, yielding the final product, this compound.

Chemical Synthesis of Structural Analogues and Derivatives of this compound

The chemical synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships by modifying its key components. Plausible synthetic strategies involve the initial construction of a core intermediate, such as a di-substituted nitrobenzene, followed by the introduction of the amino group. Key reactions in this process include nucleophilic aromatic substitution, etherification, and reduction.

A plausible route to the parent compound, this compound, could start from a dihalogenated nitrobenzene. For instance, 3,5-dibromonitrobenzene could serve as a starting material. A selective nucleophilic aromatic substitution or an Ullmann condensation with phenol would introduce the phenoxy group. The subsequent reaction with 2,2,2-trifluoroethanol under basic conditions would yield 3-phenoxy-5-(2,2,2-trifluoroethoxy)nitrobenzene. The final step would involve the reduction of the nitro group to an aniline, for example, through catalytic hydrogenation.

Systematic Modification of the Phenoxy Group

Modifications of the phenoxy group can be achieved by introducing various substituents onto the phenyl ring of the phenol precursor before its coupling to the core structure. This allows for the investigation of electronic and steric effects on the properties of the final compound.

For example, substituted phenols can be used in an Ullmann-type coupling reaction with a suitable 3-bromo-5-(2,2,2-trifluoroethoxy)aniline precursor. The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol.

Table 1: Examples of Phenoxy Group Modifications

| Entry | Phenol Substituent | Reaction Condition | Potential Product |

| 1 | 4-methoxy | CuI, K2CO3, DMF, 120 °C | 3-(4-methoxyphenoxy)-5-(2,2,2-trifluoroethoxy)aniline |

| 2 | 3-chloro | Cu2O, picolinic acid, Cs2CO3, DMSO, 110 °C | 3-(3-chlorophenoxy)-5-(2,2,2-trifluoroethoxy)aniline |

| 3 | 4-fluoro | CuI, N,N-dimethylglycine, K2CO3, dioxane, 100 °C | 3-(4-fluorophenoxy)-5-(2,2,2-trifluoroethoxy)aniline |

| 4 | 2-methyl | CuI, phenanthroline, Cs2CO3, toluene, 110 °C | 3-(2-methylphenoxy)-5-(2,2,2-trifluoroethoxy)aniline |

Derivatization at the Trifluoroethoxy Position

Alterations at the trifluoroethoxy position can be accomplished by employing different fluorinated alcohols in the etherification step. This allows for the synthesis of analogues with varying lengths of the fluoroalkyl chain or different substitution patterns on the ethoxy group.

Starting from a 3-amino-5-hydroxyphenyl intermediate, etherification can be performed with various fluoroalcohols. For instance, reacting 3-amino-5-bromophenol with different fluoroalcohols in the presence of a base like sodium hydride would yield a range of derivatives.

Table 2: Examples of Trifluoroethoxy Position Derivatization

| Entry | Fluoroalcohol | Reaction Condition | Potential Product |

| 1 | 2,2,3,3,3-Pentafluoropropanol | NaH, THF, reflux | 3-Phenoxy-5-(2,2,3,3,3-pentafluoropropoxy)aniline |

| 2 | 2,2-Difluoroethanol | K2CO3, Acetone, reflux | 3-Phenoxy-5-(2,2-difluoroethoxy)aniline |

| 3 | 3,3,3-Trifluoropropanol | Williamson ether synthesis | 3-Phenoxy-5-(3,3,3-trifluoropropoxy)aniline |

These derivatizations can modulate properties such as lipophilicity and metabolic stability.

Substitutions on the Aniline Ring System

Introducing substituents directly onto the aniline ring of this compound can be achieved through electrophilic aromatic substitution reactions. However, the directing effects of the existing phenoxy, trifluoroethoxy, and amino groups must be considered. The amino group is a strong activating group and is ortho-, para-directing. The phenoxy and trifluoroethoxy groups are also ortho-, para-directing. Therefore, substitution is likely to occur at the positions ortho to the amino group (positions 2, 4, and 6).

Table 3: Examples of Aniline Ring Substitutions

| Entry | Reagent | Reaction Type | Potential Product |

| 1 | N-Bromosuccinimide (NBS) | Bromination | 2-Bromo-3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline |

| 2 | Nitric acid/Sulfuric acid | Nitration | 2-Nitro-3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline |

| 3 | Formaldehyde/Formic acid | Reductive amination | N,N-dimethyl-3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline |

These substitutions provide a means to introduce additional functional groups that can further modulate the compound's properties or serve as handles for further derivatization.

Incorporation into Heterocyclic Frameworks (e.g., oxadiazoles, thiazolidinones, pyrazoles)

The primary amino group of this compound is a key functional group for the synthesis of various heterocyclic derivatives.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the aniline by first converting it to a hydrazide. For instance, the aniline can be diazotized and then reduced to the corresponding hydrazine. Acylation of the hydrazine followed by cyclization, often with a dehydrating agent like phosphorus oxychloride, yields the 1,3,4-oxadiazole (B1194373) ring. Alternatively, the aniline can be converted to an isothiocyanate, which can then be reacted with a hydrazide to form a thiosemicarbazide intermediate, followed by cyclization to a triazolethione, which can then be converted to an oxadiazole.

Thiazolidinones: The synthesis of 4-thiazolidinones typically involves the condensation of an aniline with an aldehyde to form a Schiff base (imine). Subsequent reaction of the Schiff base with thioglycolic acid leads to the formation of the thiazolidinone ring. researchgate.net

Pyrazoles: Pyrazole derivatives can be synthesized by reacting the aniline with a 1,3-dicarbonyl compound to form an enaminone, which can then be cyclized with hydrazine. nih.gov Another approach involves the reaction of a hydrazine derived from the aniline with a diketone. nih.gov

Table 4: General Schemes for Heterocycle Formation

| Heterocycle | General Reaction Scheme |

| Oxadiazole | Aniline → Hydrazine → Hydrazide → 1,3,4-Oxadiazole |

| Thiazolidinone | Aniline + Aldehyde → Schiff Base + Thioglycolic Acid → 4-Thiazolidinone |

| Pyrazole | Aniline + 1,3-Diketone → Enaminone + Hydrazine → Pyrazole |

These synthetic routes provide access to a diverse range of heterocyclic compounds with the 3-phenoxy-5-(2,2,2-trifluoroethoxy)phenyl moiety, enabling the exploration of their potential applications in various fields of chemical research.

Investigation of Biological Activities and Pharmacological Potential of 3 Phenoxy 5 2,2,2 Trifluoroethoxy Aniline Derivatives

In Vitro Biological Evaluation in Disease Models (excluding human clinical data)

The unique structure of 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline, which combines a phenoxy group, a trifluoroethoxy group, and an aniline (B41778) core, has made its derivatives interesting candidates for pharmacological screening. The presence of fluorine is known to often enhance metabolic stability and membrane permeability of drug molecules.

While direct studies on this compound derivatives are not extensively documented in publicly available literature, research on structurally related compounds provides insights into their potential anticancer mechanisms. For instance, derivatives of 4-anilinoquinazoline (B1210976) have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy. ijcce.ac.ir One study on 4-anilinoquinazoline derivatives showed significant growth inhibition of the A431 human carcinoma cell line. ijcce.ac.ir Specifically, a derivative bearing a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited an IC50 value of 2.62 μM. ijcce.ac.ir Molecular docking studies suggested that this potent activity could be attributed to effective binding with VEGFR-2. ijcce.ac.ir

Additionally, 1,3,4-oxadiazole (B1194373) derivatives tethered to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl group, which shares the trifluoroethoxy feature, were screened for cytotoxic efficacy against the LN229 Glioblastoma cell line. mdpi.com Certain compounds in this series demonstrated significant cell apoptosis by inducing DNA damage in the cancer cells. mdpi.com The inclusion of trifluoromethyl groups in other heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, has also been shown to yield compounds with potent antiproliferative activity against various human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). nih.gov The collective evidence suggests that the trifluoroethoxy and aniline moieties are valuable components in the design of novel anticancer agents, potentially acting through kinase inhibition or induction of apoptosis.

Table 1: Anticancer Activity of Structurally Related Anilinoquinazoline Derivatives

| Compound ID | Target Cell Line | Activity (IC50) | Target Kinase (Predicted) |

|---|

| 8a | A431 (human carcinoma) | 2.62 μM | VEGFR-2 |

Note: Data is for structurally related 4-anilinoquinazoline derivatives, not direct derivatives of this compound.

The fight against malaria has spurred research into various chemical scaffolds, including those containing phenoxy and trifluoroethoxy groups. Studies on 2-Phenoxy-3-trichloromethylquinoxalines have demonstrated potent activity against the chloroquine-resistant K1 strain of Plasmodium falciparum. nih.gov One of the most active compounds in this series, featuring a meta-fluorophenoxy group, recorded an EC50 value of 0.32 µM. nih.gov The mechanism of action for these compounds was suggested to involve targeting the apicoplast, a non-photosynthetic plastid organelle in the parasite. nih.gov

In another study, chalcones incorporating a 2,2,2-trifluoroethoxy group were evaluated for their in vitro antiplasmodial activity against the 3D7 strain of P. falciparum. nih.gov Several derivatives showed good activity, with IC50 values below 10 µg/mL. nih.gov Research on other phenoxy derivatives, such as 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes, also identified compounds with high potency against both the W2 (chloroquine-resistant) and 3D7 strains of P. falciparum, with the most promising derivative showing IC50 values of 0.07 µM and 0.06 µM, respectively. mdpi.com These findings underscore the potential of combining phenoxy and trifluoroethoxy moieties in a single scaffold to develop new antiplasmodial agents.

Table 2: Antiplasmodial Activity of Structurally Related Phenoxy and Trifluoroethoxy Derivatives

| Compound Class | Parasite Strain | Activity (IC50/EC50) |

|---|---|---|

| 2-Phenoxy-3-trichloromethylquinoxalines | P. falciparum (K1) | 0.32 µM |

| 2,2,2-trifluoroethoxychalcones | P. falciparum (3D7) | <10 µg/mL |

| Tris(phenoxymethyl)benzenes | P. falciparum (W2) | 0.07 µM |

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation, pain, and hypertension. nih.govmdpi.com The enzyme functions by hydrolyzing anti-inflammatory epoxy fatty acids into less active diols. nih.gov Inhibition of sEH preserves the levels of beneficial epoxy fatty acids. While direct testing on this compound derivatives is not widely reported, the general class of urea (B33335), amide, and carbamate-containing compounds are known potent sEH inhibitors. mdpi.com For example, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a well-characterized selective sEH inhibitor used in preclinical models to treat inflammation. mdpi.com The structural elements of phenoxy and trifluoroalkoxy groups are present in known sEH inhibitors, suggesting that derivatives of this compound could be promising candidates for this target. mdpi.comgoogle.com

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Aniline derivatives have historically been a source of such compounds. nih.gov Studies on various substituted anilines have shown fungitoxicity against a range of fungal species, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov

More complex systems incorporating phenoxy and fluoro groups have also been evaluated. For example, a series of 3-(fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and tested against several bacterial and fungal strains. nih.gov Compounds from this series showed good antibacterial activity against Proteus mirabilis and Bacillus subtilis (MIC values of 31.25-62.5 μM) and good antifungal activity against Aspergillus niger. nih.gov Furthermore, chalcone (B49325) derivatives featuring trifluoromethyl and trifluoromethoxy substitutions have demonstrated potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria, as well as fungi (Candida albicans, Aspergillus niger). mdpi.com These results suggest that the phenoxy and trifluoroethoxy groups could contribute favorably to the antimicrobial and antifungal profile of new synthetic compounds.

Research into novel anti-diabetic agents has explored various chemical scaffolds, including those containing trifluoroethoxy groups. A study on 1,3,4-oxadiazole derivatives with a 2,5-bis(2,2,2-trifluoroethoxy)phenyl component investigated their anti-diabetic properties in a genetically modified Drosophila melanogaster (fruit fly) model. mdpi.com The results showed that specific derivatives significantly lowered glucose levels in this non-human model. mdpi.com The mechanism of action for related compounds has often been linked to the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov For instance, a series of novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones were shown to be considerable inhibitors of both enzymes. nih.gov While specific data on this compound derivatives is scarce, the promising results from structurally related compounds warrant further investigation into their potential for managing diabetes. mdpi.com

Derivatives containing a phenoxyphenyl scaffold have shown notable antitubercular activity. In one study, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising activity against both the standard H37Rv strain and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net The minimum inhibitory concentrations (MIC) were reported as 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains. nih.govresearchgate.net

The anti-inflammatory potential of related compounds is often linked to the inhibition of enzymes in inflammatory pathways. As mentioned previously, inhibition of soluble epoxide hydrolase (sEH) is a key strategy for reducing inflammation. mdpi.com Given that trifluoromethoxy- and phenoxy-containing ureas are effective sEH inhibitors, it is plausible that derivatives of this compound could exhibit anti-inflammatory effects through a similar mechanism. mdpi.com

Table 3: Antitubercular Activity of a Structurally Related Phenoxyphenyl Derivative

| Compound | Target Strain | Activity (MIC) |

|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL |

Elucidation of Mechanisms of Action in Biological Systems (non-human)

Research into the precise mechanisms through which derivatives of this compound may exert biological effects is still in a nascent stage. However, studies on structurally similar phenoxyaniline (B8288346) analogs offer a foundational understanding of their potential interactions within non-human biological systems. These investigations have primarily focused on identifying molecular targets and characterizing the nature of the binding, as well as beginning to explore the subsequent modulation of cellular pathways.

Target Identification and Binding Characterization

Studies on a series of phenoxyaniline (POA) congeners, which serve as structural analogs to polybrominated diphenyl ethers (PBDEs), have identified members of the cytochrome P450 (CYP) family of enzymes as potential molecular targets. nih.gov Specifically, research has interrogated the interactions of these analogs with rat CYP2B1, rabbit CYP2B4, and human CYP2B6 enzymes. nih.gov

Spectral binding titrations have been a key method for characterizing these interactions. nih.gov This technique measures the spectral shift that occurs when a ligand binds to the heme iron of a CYP enzyme, allowing for the determination of the binding affinity, represented by the spectral dissociation constant (KS). For a series of POA congeners, high-affinity binding to CYP2B1 was observed, with KS values typically below 1 µM. The binding affinities for CYP2B4 and CYP2B6 were generally 2- to 7-fold lower than for CYP2B1. nih.gov

In addition to binding affinity, the inhibitory potential of these compounds on enzyme activity has been assessed. The half-maximal inhibitory concentration (IC50) provides a measure of a compound's potency in inhibiting enzyme function under specific turnover conditions. For most of the tested di- and trihalogenated POA congeners, there was less than a 3-fold difference between their KS and IC50 values, suggesting that their binding directly relates to their inhibitory effect on the enzyme. nih.gov

The nature of the halogen substituents on the phenoxyaniline scaffold was found to significantly influence the strength of these interactions. For instance, with human CYP2B6, dibromo substitution on the phenyl ring resulted in a 3.4-fold enhancement in binding affinity and a 2.2-fold increase in inhibitory potency compared to dichloro substitution. nih.gov

Below is an interactive data table summarizing the binding and inhibition data for selected phenoxyaniline analogs with CYP2B enzymes.

| Compound | Enzyme | Spectral Dissociation Constant (KS) (µM) | Half-Maximal Inhibitory Concentration (IC50) (µM) |

| 2',4',5'-Trichlorophenoxyaniline | CYP2B1 | ~0.7-1.0 | Data not specified |

| 2',4',5'-Trichlorophenoxyaniline | CYP2B4 | ~0.7-1.0 | Data not specified |

| 2',4',5'-Trichlorophenoxyaniline | CYP2B6 | ~0.7-1.0 | Data not specified |

| Dichloro-substituted POA | CYP2B6 | Data not specified | Data not specified |

| Dibromo-substituted POA | CYP2B6 | 3.4-fold higher affinity than dichloro-POA | 2.2-fold more potent than dichloro-POA |

This table presents generalized findings from studies on phenoxyaniline congeners as specific values for a broad range of analogs were not detailed in the source material. nih.gov

Cellular Pathway Modulation

The identification of cytochrome P450 enzymes as targets for phenoxyaniline analogs suggests that these compounds have the potential to modulate cellular pathways related to xenobiotic metabolism. nih.gov CYP enzymes are crucial components of cellular defense mechanisms, responsible for the biotransformation of a wide array of foreign compounds, including environmental toxins and therapeutic drugs.

By binding to and inhibiting CYP enzymes, derivatives of this compound could theoretically impact any cellular pathway that is influenced by the activity of these enzymes. The consequences of such inhibition could be multifaceted:

Alteration of Xenobiotic Metabolism: Inhibition of CYP enzymes can slow the metabolism and clearance of other compounds, potentially leading to an accumulation of these substances and an increased risk of toxicity.

Disruption of Endogenous Compound Metabolism: CYP enzymes are also involved in the metabolism of endogenous signaling molecules, such as steroids and fatty acids. Inhibition of these enzymes could, therefore, disrupt homeostatic signaling pathways.

The addition of cytochrome P450 oxidoreductase (POR), a necessary partner for CYP enzyme function, to in vitro titration experiments with CYP2B6 and certain POA analogs was found to decrease the binding affinity of these ligands. nih.gov This suggests that the interaction and subsequent modulation of the CYP-mediated metabolic pathway are complex and can be influenced by the presence of other cellular components.

The table below summarizes the potential effects of phenoxyaniline analogs on cellular pathway components based on the available research.

| Modulated Pathway | Affected Component | Observed or Hypothesized Effect |

| Xenobiotic Metabolism | Cytochrome P450 Enzymes (CYP2B subfamily) | Inhibition of enzymatic activity, leading to altered biotransformation of other molecules. nih.gov |

| Xenobiotic Metabolism | Cytochrome P450 Oxidoreductase (POR) | Influences the binding affinity of analogs to CYP enzymes. nih.gov |

It is important to reiterate that these findings are based on studies of analogous compounds, and further research is required to determine if this compound and its direct derivatives exhibit similar biological activities and mechanisms of action.

Structure Activity Relationship Sar Studies of 3 Phenoxy 5 2,2,2 Trifluoroethoxy Aniline Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The arrangement and nature of substituents on the aromatic rings, the presence of fluorine, and the linking ether and amine groups are all pivotal to the molecule's interaction with biological targets.

The specific placement of the phenoxy and trifluoroethoxy groups at the 3- and 5-positions of the aniline (B41778) ring is critical. Altering this substitution pattern (positional isomerism) can dramatically change a compound's biological activity by modifying its shape and how it fits into a target's binding site.

In the context of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline, the meta,meta (3,5) substitution pattern creates a specific electronic and steric environment around the central aniline ring. Shifting these groups to other positions, such as ortho or para, would alter the molecule's dipole moment and spatial arrangement, likely leading to different interactions with a biological target.

Table 1: Effect of Positional Isomerism on Biological Activity in an Exemplary System Data based on analogues of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione.

| Compound | Phenyl Ring Substitution | Apoptotic Activity (Relative) |

| Analog A | 4-ethoxy | Baseline |

| Analog B | 2-ethoxy | Significantly Increased |

| Analog C | 3-ethoxy | Moderately Increased |

This interactive table demonstrates how changing the position of a single functional group can modulate biological outcomes in a related class of compounds.

The trifluoroethoxy (-OCH2CF3) group is a key feature of the molecule, and fluorination is a common strategy in medicinal chemistry to enhance a compound's pharmacological properties. The introduction of fluorine can modify a molecule's lipophilicity, metabolic stability, and binding affinity. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can lower the pKa of nearby functional groups and create favorable electrostatic interactions with biological targets.

In studies of various bioactive molecules, the addition of fluorine or fluorine-containing groups has been shown to have a profound impact. For example, research on thioxanthone derivatives demonstrated that the introduction of a trifluoromethyl group could impart significant antioxidant and anticancer activities mdpi.com. The increased metabolic stability is often due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. This can increase the half-life and bioavailability of a compound.

The primary amine on the aniline ring is a critical functional group. It can act as a hydrogen bond donor and, depending on the physiological pH and its pKa, can be protonated to form a positively charged ammonium ion. This charge can be crucial for forming strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in a protein's active site. Studies on other scaffolds, such as quinoxaline derivatives, have shown that C-2 amine substitutions are essential for their antibacterial activity, underscoring the importance of the amine group's presence and position nih.gov. The nature and position of substituents on the aniline ring will, in turn, influence the basicity of this amine group, thereby modulating its interaction potential.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity nih.gov. A pharmacophore model for analogues of this compound would define the spatial relationships between key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Donor: Represented by the aniline -NH2 group.

Hydrogen Bond Acceptors: The oxygen atoms of the ether linkages and potentially the fluorine atoms of the trifluoroethoxy group.

Aromatic/Hydrophobic Features: The three aromatic rings (the central aniline and the terminal phenyl ring).

A Hydrophobic/Electron-Withdrawing Region: The trifluoroethoxy group.

The distances and angles between these features would be precisely defined. Such a model serves as a powerful tool in drug design, enabling researchers to screen virtual libraries for new compounds that match the pharmacophore and to guide the rational design of more potent and selective analogues mdpi.comresearchgate.net.

Bioisosteric Replacements in the Aniline Moiety and Their Consequences on Biological Profile

Common bioisosteres for an aniline or aminophenyl group include various nitrogen-containing heterocycles such as aminopyridines, aminopyrimidines, or indazoles. These replacements can maintain the crucial hydrogen-bonding capabilities of the amine group while altering the molecule's metabolic fate, solubility, and off-target activities biopartner.co.uk. For example, replacing an aniline group might prevent the formation of reactive quinone-imine metabolites, which can be a source of toxicity.

In one documented case, concerns over the potential genotoxicity of an aniline moiety in a series of drug candidates led researchers to replace an aniline-amide substructure with a benzimidazole ring drughunter.com. This change retained the necessary hydrogen bonding features while mitigating the safety concerns, ultimately leading to a successful clinical candidate drughunter.com. The choice of a suitable bioisostere is highly context-dependent, and any replacement would require extensive testing to evaluate its impact on the biological activity of the 3-Phenoxy-5-(2,2,2-trifluoroethoxy) scaffold.

Table 2: Common Bioisosteric Replacements for the Aniline Moiety

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Aniline | Aminopyridine | Modulate basicity (pKa), improve metabolic stability, alter solubility. |

| Aniline | Indazole | Maintain aromaticity and H-bonding potential, introduce novel vector for substituent placement. |

| Aniline | Benzimidazole | Address potential aniline-related toxicity, mimic H-bond donor/acceptor pattern. drughunter.com |

This interactive table outlines potential strategic replacements for the aniline functional group to optimize drug-like properties.

Computational Chemistry and in Silico Approaches in Research on 3 Phenoxy 5 2,2,2 Trifluoroethoxy Aniline and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a ligand, like a derivative of "3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline," and its biological target.

In studies involving analogous phenoxy-aniline derivatives, molecular docking has been employed to elucidate their binding modes within the active sites of various enzymes. For instance, research on phenylamino-phenoxy-quinoline derivatives targeting the main protease of SARS-CoV-2 revealed that these compounds bind within a hydrophobic cavity. nih.gov The interactions were characterized by hydrogen bonding and π-π stacking with key amino acid residues, which are critical for the enzyme's catalytic activity. nih.gov Similarly, docking studies of phenoxyacetanilide derivatives with the COX-2 enzyme have helped to identify potential binding sites and predict the binding strength of these compounds. semanticscholar.orgresearchgate.net

For "this compound" derivatives, it can be inferred that the phenoxy and aniline (B41778) moieties would likely engage in π-π stacking and hydrophobic interactions, while the trifluoroethoxy group could participate in specific polar or halogen bond interactions, depending on the target protein's active site topology. The outcomes of such simulations are typically quantified by a docking score, which estimates the binding affinity.

Table 1: Representative Molecular Docking Results for Analogous Compounds

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| Phenylamino-phenoxy-quinoline | SARS-CoV-2 Main Protease | Hydrogen bonding, π-π stacking | nih.gov |

| Phenoxyacetanilide | COX-2 Enzyme | Hydrophobic interactions, H-bonding | semanticscholar.orgresearchgate.net |

| Fluoro-substituted anilino quinones | B-raf protein | Hydrogen bonding, hydrophobic interactions | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. scispace.comarabjchem.orgresearchgate.netresearchgate.netscielo.br These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule.

For aniline derivatives, DFT studies have been used to understand the influence of different substituents on the electronic properties of the benzene (B151609) ring. scispace.comarabjchem.orgresearchgate.net In the case of "this compound," the electron-donating nature of the phenoxy group and the electron-withdrawing properties of the trifluoroethoxy group would significantly influence the electron density distribution across the molecule. DFT calculations can precisely map this distribution through the generation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, thereby predicting sites for electrophilic and nucleophilic attack.

Table 2: Key Parameters from DFT Calculations of Analogous Aniline Derivatives

| Parameter | Significance | Typical Findings for Aniline Derivatives |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | Varies with substituents; smaller gap implies higher reactivity |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | Negative potential around electronegative atoms (O, N, F) |

| Mulliken Atomic Charges | Describes the charge distribution on each atom | Influenced by the inductive and resonance effects of substituents |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. researchgate.netnih.govnih.gov By simulating the movements of atoms and molecules, MD can reveal the flexibility of a compound like "this compound" and how it adapts its conformation upon binding to a target.

In studies of similar bioactive molecules, MD simulations have been used to assess the stability of docking poses. researchgate.netnih.gov Parameters such as the root mean square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding through the calculation of binding free energies. For "this compound" derivatives, MD simulations would be crucial in understanding the conformational flexibility imparted by the ether linkages and the stability of interactions within a biological target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (excluding human data)

In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the research process. nih.govnih.govnih.govresearchgate.netijper.orgmdpi.comrsc.orgiljs.org.ng

Various computational models are available to predict the intestinal absorption and blood-brain barrier (BBB) permeability of small molecules. These models are often based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For aniline derivatives, in silico studies have shown that these compounds generally exhibit good absorption characteristics. nih.govnih.govresearchgate.net The presence of both lipophilic (phenoxy) and polar (aniline) groups in "this compound" suggests a balance that could favor intestinal absorption.

The prediction of BBB permeability is particularly important for compounds targeting the central nervous system. The trifluoroethoxy group in "this compound" may influence its ability to cross the BBB, as fluorination can alter lipophilicity and interactions with transporters.

Table 3: Predicted ADME Properties for a Representative Aniline Derivative

| Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability is likely |

| Blood-Brain Barrier Permeability | Varies with specific structure | Potential for CNS activity depends on the derivative |

| P-glycoprotein Substrate | Typically 'No' for similar compounds | Less susceptible to efflux from target cells |

The metabolic stability of a compound is a key determinant of its half-life and duration of action. In vitro assays using liver microsomes are a standard method for assessing metabolic stability. researchgate.netfrontiersin.orgnuvisan.comresearchgate.netnih.govnih.govmdpi.comspringernature.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Studies on aniline derivatives have shown that their metabolic stability can be influenced by the nature and position of substituents. frontiersin.orgmdpi.com For "this compound," the presence of the trifluoroethoxy group is expected to enhance metabolic stability, as the carbon-fluorine bond is highly resistant to metabolic cleavage. nih.gov In silico models can predict the sites of metabolism on the molecule, helping to identify potential metabolic liabilities. The stability of analogous compounds in the presence of human liver microsomes has been reported to be high, suggesting a general resistance to metabolic transformations. researchgate.net

Table 4: Representative Metabolic Stability Data for an Analogous Compound in Liver Microsomes

| Species | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Rat | > 60 | < 5 |

| Mouse | 45 | 15.4 |

| Human | > 60 | < 4.6 |

Metabolic Investigations of 3 Phenoxy 5 2,2,2 Trifluoroethoxy Aniline Analogues Non Human in Vitro/in Vivo

In Vitro Enzymatic Metabolism Studies (e.g., cytochrome P450 interactions in non-human liver microsomes)

No information available.

Identification and Characterization of Metabolites

No information available.

Structure-Metabolism Relationships: Influence of Structural Modifications on Metabolic Fate

No information available.

Conclusion and Future Research Directions

Summary of Key Academic Findings

Direct academic research on 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline is limited. However, the academic discourse surrounding its core components—the aniline (B41778), phenoxy, and trifluoroethoxy moieties—provides a strong foundation for predicting its chemical behavior and potential utility. The trifluoroethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates, properties that can improve pharmacokinetic profiles. numberanalytics.com The phenoxy group, forming a diaryl ether linkage, is a common feature in a number of biologically active compounds. The aniline core is a versatile precursor in organic synthesis, amenable to a wide range of chemical modifications. wikipedia.org The strategic placement of these groups on the aniline ring suggests a molecule designed for specific interactions with biological targets, although such interactions are yet to be empirically determined for this specific compound.

Unexplored Synthetic Avenues and Derivatization Strategies

The synthesis of this compound itself likely involves established methods for the formation of diaryl ethers, such as the Ullmann condensation or Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org However, the true synthetic potential lies in the derivatization of this core scaffold.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

| N-Alkylation/N-Arylation | Alkyl halides, aryl halides with appropriate catalysts | Introduction of diverse substituents on the amine to modulate solubility and target binding. |

| Acylation | Acyl chlorides, anhydrides | Formation of amides, which can alter electronic properties and introduce new hydrogen bonding capabilities. |

| Sulfonylation | Sulfonyl chlorides | Synthesis of sulfonamides, a common pharmacophore in various drug classes. |

| Diazotization followed by Sandmeyer or related reactions | NaNO₂, HCl; CuX | Introduction of a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH) at the amino position. |

| Electrophilic Aromatic Substitution | Various electrophiles | Functionalization of the aromatic rings, though the directing effects of the existing substituents would need to be considered. |

These unexplored avenues offer a rich field for synthetic chemists to generate a library of derivatives for further investigation.

Identification of Novel Biological Targets for Further Investigation

Given the structural similarities to known bioactive molecules, several biological targets can be postulated for this compound and its derivatives. For instance, phenoxy aniline structures have been investigated for their neuroprotective and anti-inflammatory activities. researchgate.netnih.gov The presence of the trifluoroethoxy group is a feature in some kinase inhibitors, suggesting that this scaffold could be explored for activity against various protein kinases involved in cancer and inflammatory diseases.

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of derivatives based on the this compound scaffold.

Pharmacophore Modeling: Based on the structures of known ligands for a particular biological target, a pharmacophore model can be generated. nih.govnih.gov This model defines the essential spatial arrangement of chemical features required for binding. The this compound scaffold can then be computationally modified to fit this model, guiding the synthesis of compounds with a higher probability of being active. frontiersin.org

Molecular Docking: If the three-dimensional structure of a potential biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can help in prioritizing which derivatives to synthesize and test.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These more advanced computational methods can provide deeper insights into the electronic properties of the molecule and its dynamic behavior when interacting with a biological target, further refining the design process.

Potential of the Core Scaffold as a Chemical Probe or Building Block in Advanced Material Science or Other Chemical Applications

Beyond its potential in medicinal chemistry, the this compound scaffold holds promise in other areas of chemical science.

Chemical Probes: The aniline moiety can be readily derivatized with fluorescent tags or other reporter groups. nih.gov This would allow for the development of chemical probes to study biological processes or to visualize specific cellular components, assuming a suitable biological target is identified.

Advanced Materials: Aniline and its derivatives are key monomers in the synthesis of polyaniline, a conducting polymer with applications in sensors, electronic devices, and anti-corrosion coatings. rsc.orgresearchgate.net The incorporation of the phenoxy and trifluoroethoxy groups into a polyaniline backbone could modulate its electronic and physical properties, leading to new materials with tailored characteristics. researchgate.net For instance, the fluorine content could enhance the material's thermal and chemical stability. man.ac.uk

Q & A

Q. What are the common synthetic routes for preparing 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline?

- Methodological Answer : The compound can be synthesized via sequential functionalization of aniline derivatives. A typical route involves:

- Nitro Reduction : Start with a nitro-substituted precursor (e.g., 3-nitro-5-(2,2,2-trifluoroethoxy)phenol). Reduce the nitro group to an amine using hydrogen gas with a palladium catalyst .

- Etherification : Introduce the phenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF), reacting with phenol derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is commonly used to isolate the final product .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and trifluoroethoxy (–OCF₂CF₃) signals (δ 4.3–4.5 ppm for –OCH₂CF₃) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₁F₃NO₂).

- Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization during the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) direct nucleophilic substitution to specific positions. Computational modeling (DFT) can predict reactive sites .

- Catalytic Systems : Palladium or copper catalysts enhance selectivity in cross-coupling reactions. For example, Pd(OAc)₂ with ligands like XPhos improves efficiency in aryl ether formation .

- Reaction Optimization : Screening solvents (e.g., DMF vs. THF) and bases (e.g., Cs₂CO₃ vs. K₂CO₃) can mitigate side reactions like over-alkylation .

Q. How does the trifluoroethoxy group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The –OCF₂CF₃ group:

- Enhances Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, improving pharmacokinetic profiles.

- Modulates Lipophilicity : LogP increases, enhancing membrane permeability (measured via octanol/water partitioning assays).

- Bioisosteric Replacement : Used as a substitute for labile groups (e.g., –OCH₃) in drug candidates. For example, derivatives of similar trifluoroethoxy-anilines show antiarrhythmic activity in preclinical models .

Q. What analytical techniques are critical for resolving contradictions in reported reactivity data for trifluoroethoxy-aniline derivatives?

- Methodological Answer : Discrepancies in substitution reactions (e.g., unexpected byproducts) require:

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways (e.g., SNAr vs. radical mechanisms).

- X-ray Crystallography : Resolve ambiguities in regiochemistry of products .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent degradation.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .

Applications in Advanced Research

Q. How can this compound serve as a precursor for boron-containing analogs in Suzuki-Miyaura couplings?

- Methodological Answer :

- Boronate Ester Synthesis : React with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst to generate aryl boronate intermediates.

- Cross-Coupling : Couple with heteroaryl halides (e.g., pyridines) to create biaryl structures for drug discovery .

Q. What strategies are employed to study the environmental fate of trifluoroethoxy-aniline derivatives?

- Methodological Answer :

- Degradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor breakdown products via LC-QTOF-MS.

- Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (EC₅₀ values) .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.